molecular formula C8H13ClN2S B13908761 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

Cat. No.: B13908761
M. Wt: 204.72 g/mol
InChI Key: WNBYSLZPUSHVQG-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H13N2ClS It is a derivative of thiazole and pyrrolidine, both of which are significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to its specific combination of thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H

InChI Key

WNBYSLZPUSHVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCCN2.Cl

Origin of Product

United States

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